molecular formula C14H14N4O2 B2618257 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1013788-21-0

4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2618257
CAS No.: 1013788-21-0
M. Wt: 270.292
InChI Key: XDSPILOYQIURCL-UHFFFAOYSA-N
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Description

4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring fused with a quinoxaline moiety, making it a versatile candidate for research in medicinal chemistry, material science, and other domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting with the preparation of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. This intermediate can be synthesized through the reaction of dimethylhydrazine with diethyl oxalate, followed by cyclization and subsequent functional group modifications.

The next step involves the formation of the quinoxaline ring. This can be achieved by reacting o-phenylenediamine with a suitable diketone under acidic conditions to form the tetrahydroquinoxaline core. The final step is the coupling of the pyrazole and quinoxaline moieties, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-amine
  • 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-ol
  • 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine

Uniqueness

4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one stands out due to its unique combination of a pyrazole ring and a quinoxaline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-(2,5-dimethylpyrazole-3-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-9-7-12(17(2)16-9)14(20)18-8-13(19)15-10-5-3-4-6-11(10)18/h3-7H,8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSPILOYQIURCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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